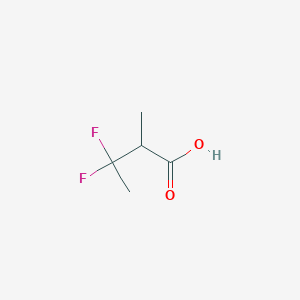

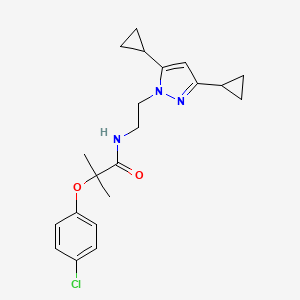

![molecular formula C13H12FNO4 B2987926 5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 332129-58-5](/img/structure/B2987926.png)

5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Structures

Research into related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, has focused on understanding their supramolecular structures. These compounds exhibit crystallization behaviors and form structures stabilized by weak hydrogen bonds, leading to the formation of tetramers or dimers, which have implications for material science and molecular engineering (Low et al., 2002).

Antimicrobial Activity

Derivatives of related structures have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Stimuli-Responsive Fluorescence

Research into compounds with similar structural frameworks has demonstrated their ability to exhibit stimuli-responsive fluorescence. Such properties are significant for the development of smart materials and sensors. The modulation of fluorescence based on the molecular structure and polymorphism showcases the potential of these compounds in advanced optical applications (Hariharan et al., 2018).

Synthesis of Novel Derivatives

The chemical versatility of these structures allows for the synthesis of various novel derivatives with potential applications in drug development and as ligands in catalytic processes. Such research underscores the compound's utility in synthetic chemistry and pharmaceuticals (Dotsenko et al., 2019).

Optical, Electrochemical, and Thermal Properties

Studies on derivatives of Meldrum’s acid, which shares a core structure with the compound , have explored their vibrational, optical, electrochemical, and thermal properties. These investigations provide insight into the material's stability and electronic properties, relevant for material science and electronic devices (Antunes et al., 2021).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4,5-bis(4-fluoroanilino)phthalimide, is known to selectively inhibit the epidermal growth factor (egf) receptor tyrosine protein kinase . The EGF receptor plays a crucial role in cell proliferation and survival, and its deregulation is associated with various proliferative diseases such as cancer .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target, potentially the egf receptor, and inhibit its tyrosine protein kinase activity . This inhibition could result in the disruption of signal transduction from the EGF receptor, thereby affecting cell proliferation and survival .

Biochemical Pathways

Given its potential target, it might affect pathways downstream of the egf receptor, such as the mapk/erk pathway and the pi3k/akt pathway, which are involved in cell proliferation, survival, and differentiation .

Result of Action

Based on the action of similar compounds, it can be inferred that it might lead to the inhibition of cell proliferation and induction of cell death in cells that overexpress the egf receptor .

Propiedades

IUPAC Name |

5-[(4-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOKVNKQPCKKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)F)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)